molecular formula C16H30O2 B100251 Pentyl undec-10-enoate CAS No. 18451-96-2

Pentyl undec-10-enoate

Cat. No.: B100251
CAS No.: 18451-96-2
M. Wt: 254.41 g/mol
InChI Key: UODPTRHAWGAWQL-UHFFFAOYSA-N
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Description

Pentyl undec-10-enoate is an organic compound with the molecular formula C16H30O2. It is also known as this compound. This compound is an ester derived from 10-undecenoic acid and pentanol. It is commonly used in various industrial applications, including the synthesis of fragrances and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, pentyl ester typically involves the esterification of 10-undecenoic acid with pentanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

10-Undecenoic acid+Pentanol10-Undecenoic acid, pentyl ester+Water\text{10-Undecenoic acid} + \text{Pentanol} \rightarrow \text{Pentyl undec-10-enoate} + \text{Water} 10-Undecenoic acid+Pentanol→10-Undecenoic acid, pentyl ester+Water

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water, thus enhancing the yield of the ester .

Chemical Reactions Analysis

Types of Reactions: Pentyl undec-10-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and pentanol in the presence of an acid or base.

    Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 10-Undecenoic acid and pentanol.

    Oxidation: Epoxides or diols.

    Reduction: Alcohols

Scientific Research Applications

Pentyl undec-10-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-undecenoic acid, pentyl ester, particularly in its antimicrobial and antifungal activities, involves the disruption of cell membranes and inhibition of essential enzymes. The ester can integrate into the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents. Additionally, it can interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

    Methyl 10-undecenoate: An ester derived from 10-undecenoic acid and methanol.

    Ethyl 10-undecenoate: An ester derived from 10-undecenoic acid and ethanol.

Comparison: Pentyl undec-10-enoate is unique due to its longer alkyl chain, which can influence its physical properties, such as boiling point and solubility. This longer chain can also affect its reactivity and interactions with other molecules, making it suitable for specific applications where other esters might not be as effective .

Properties

CAS No.

18451-96-2

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

pentyl undec-10-enoate

InChI

InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3

InChI Key

UODPTRHAWGAWQL-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CCCCCCCCC=C

Canonical SMILES

CCCCCOC(=O)CCCCCCCCC=C

18451-96-2

Origin of Product

United States

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